Bienvenue dans la boutique en ligne BenchChem!

6-morpholin-4-yl-2H-pyridazin-3-one

Anti-inflammatory Analgesic 6-substituted pyridazinone

6-Morpholin-4-yl-2H-pyridazin-3-one (CAS 27464-00-2), also catalogued as 6-(4-morpholinyl)-3(2H)-pyridazinone, is an unsubstituted morpholino-pyridazinone heterocycle (C₈H₁₁N₃O₂, MW 181.19). The compound belongs to the 3(2H)-pyridazinone family, a privileged scaffold broadly explored for cardiotonic, anti-inflammatory, analgesic, and kinase-inhibitory applications.

Molecular Formula C8H11N3O2
Molecular Weight 181.195
CAS No. 27464-00-2
Cat. No. B2647010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-morpholin-4-yl-2H-pyridazin-3-one
CAS27464-00-2
Molecular FormulaC8H11N3O2
Molecular Weight181.195
Structural Identifiers
SMILESC1COCCN1C2=NNC(=O)C=C2
InChIInChI=1S/C8H11N3O2/c12-8-2-1-7(9-10-8)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,10,12)
InChIKeyLPUWUXASFUPADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Morpholin-4-yl-2H-pyridazin-3-one (CAS 27464-00-2): Chemical Identity, Scaffold Class, and Procurement Baseline


6-Morpholin-4-yl-2H-pyridazin-3-one (CAS 27464-00-2), also catalogued as 6-(4-morpholinyl)-3(2H)-pyridazinone, is an unsubstituted morpholino-pyridazinone heterocycle (C₈H₁₁N₃O₂, MW 181.19) [1]. The compound belongs to the 3(2H)-pyridazinone family, a privileged scaffold broadly explored for cardiotonic, anti-inflammatory, analgesic, and kinase-inhibitory applications [2][3]. It serves as the parent core for numerous 4-aryl, 2-substituted, and fused-ring derivatives that have advanced into in vivo pharmacological studies and patent claims. Commercially, the compound is typically supplied at ≥95–97% purity from research chemical vendors and is employed as a synthetic building block in medicinal chemistry programs, notably as the starting point for generating focused libraries targeting c-Met kinase, SIRT2, and GPR39 [3][4].

Why 6-Morpholin-4-yl-2H-pyridazin-3-one Cannot Be Simply Replaced by Other Pyridazinone Cores or Heterocyclic Alternatives


The morpholine substituent at the 6-position of the pyridazin-3-one ring is not a passive structural ornament; it directly controls pharmacological potency, aqueous solubility, and metabolic handling. In a direct head-to-head comparison within a unified synthetic series, 6-morpholinyl derivatives were uniformly more potent than their 6-piperidinyl counterparts as anti-inflammatory and analgesic agents . Removing the morpholine oxygen or replacing the morpholine with less polar heterocycles (e.g., piperidine, pyrrolidine) alters hydrogen-bond acceptor capacity (the morpholine oxygen contributes one additional H-bond acceptor versus piperidine), impacting both target engagement and physicochemical properties. Furthermore, the unsubstituted parent compound 27464-00-2 is the obligatory synthetic entry point for generating 4-aryl, 2-substituted acetamide/alkanoic acid, and pyrimidine-fused derivatives that appear in kinase inhibitor patent families [1]. Substituting an alternative pyridazinone core at the procurement stage would necessitate a complete re-synthesis of the desired derivative library and forfeit the structure-activity relationship (SAR) knowledge accumulated around the morpholino-pyridazinone template, making generic replacement scientifically and operationally unsound.

Quantitative Differentiation Evidence for 6-Morpholin-4-yl-2H-pyridazin-3-one Versus Closest Structural Analogs


6-Morpholinyl vs. 6-Piperidinyl Pyridazinones: Superior Anti-Inflammatory and Analgesic Potency Within a Unified Series

In a systematic SAR study by Singh et al. (2017), a series of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones was synthesized and screened for anti-inflammatory and analgesic activities at 20 and 40 mg/kg oral doses. The 6-morpholinyl series (compounds 4a–12a) was consistently more potent than the corresponding 6-piperidinyl series (compounds 4b–6b). The 6-morpholinyl substituted pyridazinone 12a exhibited maximum anti-inflammatory and analgesic activities across the entire dataset, and both 6a (morpholinyl) and 6b (piperidinyl) were identified as promising leads, but with the morpholinyl analog showing superior overall pharmacological profile .

Anti-inflammatory Analgesic 6-substituted pyridazinone

6-Morpholino-4-aryl-3(2H)-pyridazinone Analgesic Activity Benchmarked Against Acetylsalicylic Acid (Aspirin)

Süküroglu et al. (2006) evaluated 6-morpholino-4-aryl-3(2H)-pyridazinone alkanoic acids, esters, and amides in the p-benzoquinone-induced writhing test. The parent 6-morpholino-4-aryl-3(2H)-pyridazinones (6a–b) showed analgesic activity comparable to but slightly lower than acetylsalicylic acid (ASA). Critically, further derivatization at the 2-position—incorporating propanoic acid (10a–b), ester (7a), or amide (12a–b, 12d, 12g) side chains—yielded compounds with analgesic activity exceeding that of ASA, and without gastric ulceration, a known liability of ASA [1].

Analgesic in vivo pyridazinone

GPR39 Agonist Activity of 6-Morpholin-4-yl-2H-pyridazin-3-one: Quantitative EC50 Data Across Species Orthologs

The unadorned parent compound 6-morpholin-4-yl-2H-pyridazin-3-one (27464-00-2) was identified as a GPR39 agonist through focused compound screening. In IP1 accumulation assays, the compound activated human GPR39 with an EC50 of 164 nM and mouse GPR39 with an EC50 of 115 nM when heterologously expressed in HEK293 cells [1]. This places the compound in a potency range comparable to or exceeding several tool GPR39 agonists reported in the literature, and importantly, the identical scaffold is the entry point for generating more potent analogs with EC50 values as low as 56 nM in optimized derivatives [1][2].

GPR39 GPCR agonist orphan receptor

Predicted Aqueous Solubility Advantage of the Morpholino-Pyridazinone Core Over Common Heterocyclic Alternatives

Computationally estimated physicochemical properties indicate that 6-(4-morpholinyl)-3(2H)-pyridazinone has a predicted water solubility of 3294.58 mg/L (EPA T.E.S.T.) and a logP of approximately −1.76, reflecting the hydrophilic contribution of the morpholine oxygen and the pyridazinone lactam [1]. By comparison, structurally analogous 6-aryl-pyridazinones lacking the morpholine (e.g., 6-phenyl-3(2H)-pyridazinone) typically exhibit logP values in the range of +1.5 to +2.5 and substantially lower aqueous solubility. The morpholine moiety thus serves a dual function: it enhances solubility for in vitro assay compatibility and contributes a hydrogen-bond acceptor that is frequently exploited in kinase hinge-binding motifs.

Aqueous solubility physicochemical property drug-likeness

SIRT2 Inhibitory Activity of the Morpholino-Pyridazinone Scaffold: In Vitro Proof-of-Concept for Epigenetic Target Engagement

Sukuroglu et al. (2021) evaluated in-house 4-aryl-6-morpholino-3(2H)-pyridazinone-2-arylpiperazinylacetamide derivatives for in vitro SIRT2 inhibitory activity. The representative morpholino-pyridazinone amide scaffold demonstrated 48% inhibition of SIRT2 at the screened concentration, a result supported by pharmacophore mapping and molecular docking studies that confirmed compatibility of the morpholino-pyridazinone core with the hSIRT2 active site . While this represents a single-concentration screening result rather than a full IC50 determination, it identifies the morpholino-pyridazinone template as a bona fide SIRT2 ligand, a property not shared by piperidinyl or aryl-only pyridazinone analogs evaluated in the same study.

SIRT2 inhibition epigenetics pyridazinone amide

Structural Confirmation via Single-Crystal X-Ray Diffraction of 4-(4-Chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one: Conformational and Supramolecular Characterization

The crystal structure of the 4-(4-chlorophenyl) derivative of the target compound was solved by single-crystal X-ray diffraction (CCDC deposition). The morpholine ring adopts a chair conformation with the exocyclic N–C bond in an equatorial orientation, while the 1,6-dihydropyridazine ring is essentially planar (maximum deviation 0.014 Å). The dihedral angle between the pyridazinone ring and the chlorophenyl substituent is 40.16(7)°. In the crystal lattice, centrosymmetrically related molecules form dimers via N–H···O hydrogen bonds [graph set R₂²(8)], which are further connected into a three-dimensional network through C–H···O and C–H···Cl hydrogen bonds [1]. This level of structural characterization is not routinely available for many pyridazinone analogs and provides atomic-resolution validation of the molecular geometry that computational models (docking, pharmacophore mapping) depend upon.

X-ray crystallography conformational analysis hydrogen bonding

Highest-Confidence Research and Industrial Application Scenarios for 6-Morpholin-4-yl-2H-pyridazin-3-one (CAS 27464-00-2)


Medicinal Chemistry: Kinase Inhibitor Library Synthesis Using the Morpholino-Pyridazinone Scaffold

The compound is the documented parent scaffold for generating potent c-Met kinase inhibitors. Kang et al. (2014) used structural modification of the parent morpholino-pyridazinone scaffold to develop derivatives with c-Met enzymatic IC50 values as low as 0.005 µM and cellular anti-proliferative IC50 values of 0.0012 µM (Hs746T gastric cancer cells). Procuring CAS 27464-00-2 provides the exact starting material for parallel library synthesis targeting the c-Met ATP-binding pocket, where the morpholine oxygen participates in a critical hinge-region hydrogen bond [1].

In Vivo Analgesic Drug Discovery with Reduced Gastrointestinal Toxicity

For analgesic development programs aiming to surpass aspirin-like efficacy while eliminating gastric ulceration, the morpholino-pyridazinone core is a validated starting point. Süküroglu et al. (2006) demonstrated that 2-substituted derivatives of 6-morpholino-4-aryl-3(2H)-pyridazinone achieve higher analgesic activity than acetylsalicylic acid in the p-benzoquinone writhing test without causing gastric lesions. Inclusion of the parent scaffold 27464-00-2 in a compound acquisition list enables the rapid synthesis and screening of focused libraries of 2-substituted amide/ester/acid analogs [1].

GPCR Pharmacology: GPR39 Agonist Tool Compound and Probe Development

The unsubstituted parent compound itself acts as a GPR39 agonist with EC50 values of 115–164 nM across human and mouse orthologs. This positions CAS 27464-00-2 as a readily accessible pharmacological tool for studying GPR39-mediated signaling in metabolic, inflammatory, and neuroprotective contexts. Additionally, the scaffold can be elaborated to yield more potent agonists (EC50 down to 56 nM), enabling a structure-activity relationship campaign starting from a commercially available, biologically validated core [1][2].

Epigenetic Drug Discovery: SIRT2 Inhibitor Lead Generation

The morpholino-pyridazinone scaffold has demonstrated 48% in vitro inhibition of SIRT2, a NAD⁺-dependent deacetylase implicated in cancer metabolism, insulin resistance, and neurodegeneration. The pharmacophore compatibility with the hSIRT2 active site, confirmed by molecular docking, makes CAS 27464-00-2 a strategic procurement choice for medicinal chemistry teams initiating SIRT2-focused lead discovery programs. The scaffold offers a chemically tractable entry point distinct from the more commonly explored indole and coumarin-based SIRT2 inhibitor chemotypes [1].

Quote Request

Request a Quote for 6-morpholin-4-yl-2H-pyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.